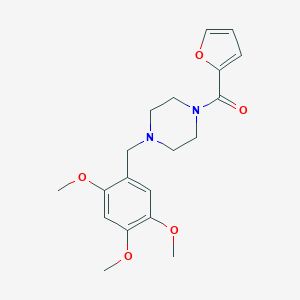
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as FPPP, is a chemical compound that has gained significant attention in the field of scientific research. FPPP is a piperazine derivative that has been synthesized through various methods and has been studied for its potential applications in the field of pharmacology.
作用機序
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide exerts its effects by binding to various receptors in the central nervous system, including the dopamine, serotonin, and adrenergic receptors. It has been found to have both agonistic and antagonistic effects on these receptors, which can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been found to increase the release of dopamine, serotonin, and norepinephrine, which can result in a range of physiological effects, including increased heart rate, blood pressure, and respiration.
実験室実験の利点と制限
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential use as a treatment for neuropsychiatric disorders. However, N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also has several limitations, including its potential for abuse and its potential for toxicity at high doses.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, including the study of its potential use as a treatment for various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to understand the mechanisms of action of N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide and its effects on various neurotransmitter systems in the central nervous system. Finally, research is needed to determine the potential for N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide to be used in combination with other drugs for the treatment of neuropsychiatric disorders.
合成法
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized through various methods, including the reaction of 4-fluoroaniline with 1-benzylpiperazine, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 4-fluoroaniline with 1-(4-chlorobenzyl)piperazine, followed by the reduction of the intermediate with lithium aluminum hydride.
科学的研究の応用
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied extensively for its potential applications in the field of pharmacology. It has been found to have both agonistic and antagonistic effects on various receptors in the central nervous system, including the dopamine, serotonin, and adrenergic receptors. N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied for its potential use as a treatment for various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
特性
製品名 |
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C19H22FN3O |
分子量 |
327.4 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22FN3O/c20-16-6-8-17(9-7-16)21-19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
InChIキー |
AYHUHAMCGVGNLR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)

![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)

![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)